molecular formula C11H10N4O3 B3125122 N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide CAS No. 321534-63-8

N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide

Cat. No.: B3125122
CAS No.: 321534-63-8
M. Wt: 246.22 g/mol
InChI Key: VQRQIBOJMSTZJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide is a chemical compound with the molecular formula C11H10N4O3 and a molecular weight of 246.23 g/mol . This compound is characterized by the presence of a nitro group, a pyrazole ring, and a benzamide moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicinal fields.

Preparation Methods

The synthesis of N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide typically involves the following steps:

Chemical Reactions Analysis

N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

N-Methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide is a compound of increasing interest in medicinal chemistry, particularly for its potential anticancer and anti-inflammatory properties. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The nitro group attached to the benzamide moiety plays a crucial role in its interaction with biological targets. The molecular formula is C11_{11}H10_{10}N4_4O2_2.

This compound likely exerts its biological effects through several mechanisms:

  • Enzyme Interaction : The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π stacking interactions with macromolecules, modulating enzyme or receptor activity.
  • Autophagy Modulation : Similar compounds have shown the ability to alter autophagic processes, potentially leading to enhanced cell death in cancerous cells under nutrient-deprived conditions .

Anticancer Properties

Research has identified N-methyl derivatives of pyrazole as promising candidates for anticancer therapy. For instance:

  • Cytotoxicity : this compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 and A549, with IC50_{50} values indicating potent activity .
CompoundCell LineIC50_{50} (µM)
This compoundMCF73.79
This compoundA54926

Anti-inflammatory Effects

The pyrazole moiety is also recognized for its anti-inflammatory properties. Compounds containing this structure have been shown to inhibit cyclooxygenase enzymes (COX), which are key players in inflammation pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of N-methyl derivatives helps optimize their biological activity:

  • Substitution Patterns : The introduction of different substituents on the pyrazole ring can enhance potency and selectivity against cancer cell lines.
  • Nitro Group Positioning : Variations in the positioning of the nitro group affect solubility and metabolic stability, influencing overall efficacy .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives similar to this compound:

  • In Vitro Studies : A study demonstrated that compounds with similar structures showed submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2), indicating their potential as effective anticancer agents .
  • Combination Therapies : Research indicated that combining pyrazole derivatives with established chemotherapeutics could enhance therapeutic outcomes by targeting multiple pathways involved in cancer progression .

Properties

IUPAC Name

N-methyl-3-nitro-4-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c1-12-11(16)8-3-4-9(10(7-8)15(17)18)14-6-2-5-13-14/h2-7H,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRQIBOJMSTZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)N2C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501251653
Record name N-Methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321534-63-8
Record name N-Methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321534-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide
Reactant of Route 3
Reactant of Route 3
N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide
Reactant of Route 4
Reactant of Route 4
N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide
Reactant of Route 5
Reactant of Route 5
N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide
Reactant of Route 6
Reactant of Route 6
N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.